(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride

Chiral procurement Enantiomer cost analysis Asymmetric synthesis economics

Procure (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride (CAS 2250242-33-0) for your asymmetric synthesis and medicinal chemistry projects. This chiral β-amino alcohol, supplied as a stable dihydrochloride salt for enhanced aqueous solubility, features a pyridin-4-yl moiety that provides linear N–metal coordination geometry critical for enantioselective catalysis. The defined (S)-configuration eliminates the need for costly chiral resolution, ensuring high stereochemical fidelity in ligand design and CNS lead optimization. Ideal for Tsuji-Trost allylic alkylation ligands and MOF post-synthetic modification.

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 2250242-33-0
Cat. No. B3117630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride
CAS2250242-33-0
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(CO)N.Cl
InChIInChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H/t7-;/m1./s1
InChIKeyWHPNRTQALOTCDL-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride Procurement Guide: Chiral Amino Alcohol Building Block


(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride (CAS 2250242-33-0) is a chiral β-amino alcohol featuring a pyridine heterocycle and an ethanolamine backbone, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling . This compound serves as a versatile chiral building block and ligand precursor in asymmetric synthesis and medicinal chemistry, where the defined (S)-stereochemistry at the carbon bearing both amino and hydroxyl groups is critical for downstream enantioselective outcomes [1]. The dihydrochloride salt form (MW 211.09 g/mol, C₇H₁₂Cl₂N₂O) is the preferred procurement form for most research applications due to its solid-state stability and ease of formulation into aqueous reaction media .

Why Generic Substitution Fails for (S)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride


Substitution of this compound with the racemic mixture, the (R)-enantiomer, or regioisomeric pyridin-2-yl or pyridin-3-yl analogs is not chemically equivalent and can lead to divergent experimental outcomes. The (S)-configuration directly dictates the stereochemical induction in asymmetric catalysis, where the pyridine nitrogen coordination geometry and the chiral environment around the metal center jointly determine enantioselectivity [1]. The pyridin-4-yl substitution pattern positions the nitrogen para to the amino alcohol side chain, creating a linear N–metal coordination geometry distinct from the chelating proximity possible with pyridin-2-yl analogs [2]. The dihydrochloride salt form further differentiates this compound from its free base (CAS 1213469-12-5) by providing higher aqueous solubility and eliminating the need for in situ salt formation, which can introduce variability in stoichiometry and pH .

Quantitative Differentiation Evidence for (S)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride Procurement


Enantiomer Price Differential: (S)- vs (R)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride

The (S)-enantiomer dihydrochloride (CAS 2250242-33-0) is priced at approximately €258 per gram, while the (R)-enantiomer dihydrochloride (CAS 2241594-39-6) is priced at approximately €1,146 per gram from the same supplier, representing a 4.4-fold price premium for the (R)-form . This differential arises from differences in enantioselective synthesis route efficiency and market demand. For researchers requiring the (S)-configuration, procurement of the correct enantiomer avoids the cost and labor of chiral resolution or asymmetric synthesis optimization .

Chiral procurement Enantiomer cost analysis Asymmetric synthesis economics

Purity Level Differentiation: 98% vs 95% (S)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride

ChemScene supplies (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride at ≥98% purity , compared to the 95% minimum purity specification from AKSci and ChemShuttle . This 3-percentage-point purity difference translates to a reduction in total impurity burden from ≤5% to ≤2%, which is critical in applications where unknown impurities can act as catalyst poisons or generate confounding biological assay signals .

Chemical purity Quality control Reproducibility

Salt Form vs Free Base: Aqueous Solubility and Handling Advantages for Dihydrochloride

The dihydrochloride salt (CAS 2250242-33-0, MW 211.09) provides enhanced aqueous solubility compared to the free base (CAS 1213469-12-5, MW 138.17) due to ionization of both the pyridine and amine moieties at physiological and near-neutral pH . While quantitative solubility data for this specific compound are not published in primary literature, the general principle of hydrochloride salt formation increasing aqueous solubility by 10- to 1000-fold for similar amino alcohols is well-established [1]. Additionally, the dihydrochloride salt is a solid at room temperature with recommended storage at 2-8°C , whereas the free base is a pale-yellow to yellow-brown solid that may be more prone to oxidation .

Salt selection Aqueous solubility Formulation Stability

Regioisomeric Differentiation: Pyridin-4-yl vs Pyridin-2-yl vs Pyridin-3-yl for Asymmetric Catalysis

The pyridin-4-yl (para) substitution pattern in (S)-2-amino-2-(pyridin-4-yl)ethanol dihydrochloride positions the pyridine nitrogen distal to the chiral amino alcohol center, creating a linear N–metal coordination geometry that is distinct from the potential chelating N,O-bidentate coordination mode available to pyridin-2-yl (ortho) analogs [1]. In asymmetric diethylzinc addition to aldehydes, C2-symmetric pyridine β-amino alcohol ligands containing the pyridine nitrogen demonstrated that coordination of the pyridine N atom is essential for enantioselective induction, with ligand 3c achieving up to 89% ee [2]. Replacement of the pyridine ring with a benzene ring eliminated asymmetric induction, confirming the critical role of the pyridine N [2]. The pyridin-4-yl isomer is thus specifically suited for monodentate N-donor ligand applications, whereas pyridin-2-yl analogs may engage in unwanted chelation that alters catalytic geometry [1].

Regioisomer comparison Ligand geometry Asymmetric induction

Optimal Application Scenarios for (S)-2-Amino-2-(pyridin-4-yl)ethanol Dihydrochloride Based on Quantitative Evidence


Asymmetric Catalysis Ligand Synthesis Requiring Monodentate N-Donor Geometry

In the design of chiral ligands for transition metal-catalyzed asymmetric reactions, (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride provides a well-defined (S)-configuration and a pyridin-4-yl moiety that functions as a monodentate N-donor, avoiding the chelating interference that pyridin-2-yl analogs can introduce [1]. The dihydrochloride salt form facilitates direct use in aqueous or polar organic reaction media without additional pH adjustment . Researchers developing Tsuji-Trost allylic alkylation catalysts or asymmetric addition ligands should select this compound when a linear N–metal coordination geometry is required, as supported by the class of chiral pyridine β-amino alcohols achieving up to 89% ee in diethylzinc additions [1].

Chiral Building Block for CNS-Targeted Medicinal Chemistry Programs

The pyridine-ethanolamine scaffold is a privileged structure in CNS drug discovery, particularly for targets involving neurotransmitter receptors [2]. The (S)-enantiomer dihydrochloride (CAS 2250242-33-0) at ≥98% purity provides a high-purity chiral starting material for the synthesis of lead compounds targeting neurological and psychiatric disorders. Procurement of the pre-formed (S)-enantiomer eliminates the need for chiral chromatographic resolution of racemic intermediates, which typically incurs a ≥50% yield loss and additional purification costs [2].

Metal-Organic Framework (MOF) or Coordination Polymer Node Functionalization

The combination of a chiral amino alcohol backbone with a pyridin-4-yl moiety makes this compound suitable as a post-synthetic modification reagent for metal-organic frameworks where the pyridine nitrogen coordinates to open metal sites while the amino alcohol functionality provides a chiral environment or further derivatization handle [1]. The dihydrochloride salt's aqueous solubility enables loading into water-stable MOFs under mild conditions. The pyridin-4-yl (para) substitution ensures linear coordination geometry compatible with framework topology, distinguishing it from pyridin-2-yl or pyridin-3-yl analogs that would impose bent coordination angles [1].

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